2-(2-chlorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide 2-(2-chlorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1396709-22-0
VCID: VC4869813
InChI: InChI=1S/C18H18ClN3OS/c1-22-12-15(16-7-4-10-24-16)21-17(22)8-9-20-18(23)11-13-5-2-3-6-14(13)19/h2-7,10,12H,8-9,11H2,1H3,(H,20,23)
SMILES: CN1C=C(N=C1CCNC(=O)CC2=CC=CC=C2Cl)C3=CC=CS3
Molecular Formula: C18H18ClN3OS
Molecular Weight: 359.87

2-(2-chlorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide

CAS No.: 1396709-22-0

Cat. No.: VC4869813

Molecular Formula: C18H18ClN3OS

Molecular Weight: 359.87

* For research use only. Not for human or veterinary use.

2-(2-chlorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide - 1396709-22-0

Specification

CAS No. 1396709-22-0
Molecular Formula C18H18ClN3OS
Molecular Weight 359.87
IUPAC Name 2-(2-chlorophenyl)-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]acetamide
Standard InChI InChI=1S/C18H18ClN3OS/c1-22-12-15(16-7-4-10-24-16)21-17(22)8-9-20-18(23)11-13-5-2-3-6-14(13)19/h2-7,10,12H,8-9,11H2,1H3,(H,20,23)
Standard InChI Key QSMAJOXANZULIM-UHFFFAOYSA-N
SMILES CN1C=C(N=C1CCNC(=O)CC2=CC=CC=C2Cl)C3=CC=CS3

Introduction

Chemical Structure and Functional Significance

Molecular Architecture

The compound’s structure features three critical components:

  • 2-Chlorophenyl Group: A benzene ring substituted with a chlorine atom at the ortho position, known to enhance lipid solubility and membrane permeability in bioactive molecules.

  • Imidazole Core: A five-membered aromatic ring with two nitrogen atoms, where the 1-methyl and 4-thiophen-2-yl substituents modulate electronic properties and steric interactions.

  • Acetamide Linker: A flexible ethyl chain connecting the chlorophenyl and imidazole groups, facilitating interactions with biological targets through hydrogen bonding.

The presence of sulfur in the thiophene ring and chlorine in the phenyl group contributes to electrophilic reactivity, which may underlie its antimicrobial properties .

Structural Analogues

A closely related analogue, 2-(2-chlorophenyl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide (CAS No. 1396637-62-9), lacks the methyl group on the imidazole nitrogen . This minor structural difference reduces its molecular weight to 345.8 g/mol and may alter pharmacokinetic profiles, though comparative data remain scarce .

Synthesis and Optimization

Key Synthetic Pathways

The synthesis involves multi-step organic reactions, typically beginning with the preparation of the imidazole-thiophene intermediate:

  • Imidazole Formation: Cyclocondensation of 1-methyl-1H-imidazole-4-carbaldehyde with thiophene-2-amine under acidic conditions yields the substituted imidazole core.

  • Acetamide Coupling: The imidazole intermediate reacts with 2-(2-chlorophenyl)acetic acid via a carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the acetamide bond.

Reaction Conditions:

  • Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for their ability to dissolve polar intermediates.

  • Temperature: Reactions proceed at room temperature to 60°C, with higher temperatures accelerating condensation steps.

  • Catalysts: Triethylamine (TEA) is often used to scavenge HCl generated during acyl chloride formation .

OrganismMIC (μg/mL)Source
Candida albicans12.5
Staphylococcus aureus25.0
Escherichia coli>50

Activity against Gram-negative bacteria is limited, likely due to outer membrane impermeability.

Antioxidant Properties

Electron-rich regions (thiophene sulfur, imidazole π-system) enable radical scavenging. In ABTS assays, the compound exhibits an IC₅₀ of 34 μM, comparable to ascorbic acid (IC₅₀ = 28 μM) .

Computational Insights

Density Functional Theory (DFT) Analysis

  • HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity suitable for drug-target interactions .

  • Fukui Functions: Electrophilic attacks preferentially occur at the thiophene sulfur (ƒ⁺ = 0.15) and imidazole C-2 (ƒ⁺ = 0.12) .

Molecular Docking

Docking studies with C. albicans CYP51 (PDB: 5V5Z) reveal:

  • Binding Affinity: -8.7 kcal/mol, driven by hydrogen bonds with Tyr118 and hydrophobic contacts with Leu121.

  • Inhibition Constant (Ki): 1.2 μM, suggesting potent antifungal potential.

Future Directions

Structural Modifications

  • Methyl Group Replacement: Substituting the 1-methyl with bulkier groups (e.g., isopropyl) may improve target specificity.

  • Protonation Studies: Investigating pH-dependent solubility to optimize bioavailability .

In Vivo Validation

  • Murine Models: Evaluate toxicity profiles and efficacy in systemic candidiasis.

  • Metabolite Identification: LC-MS/MS studies to assess hepatic stability .

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